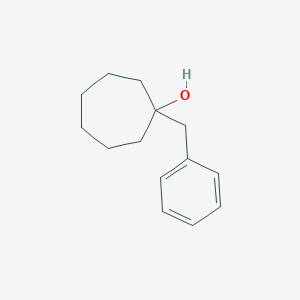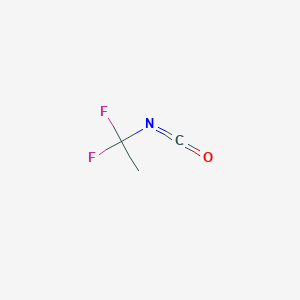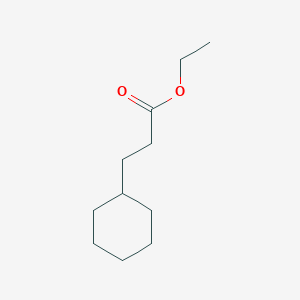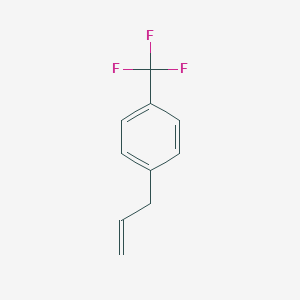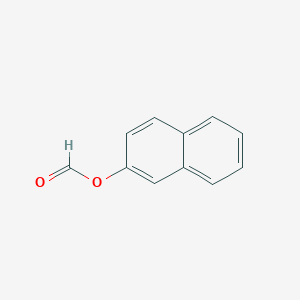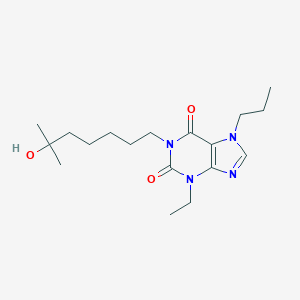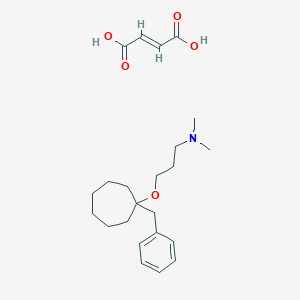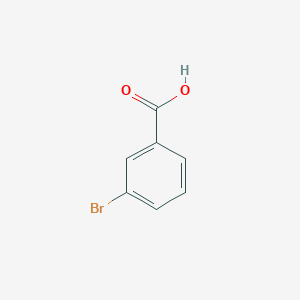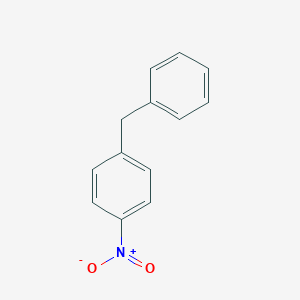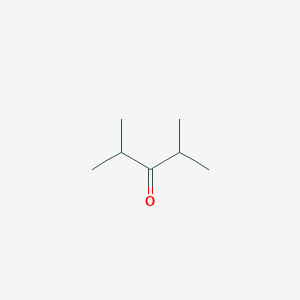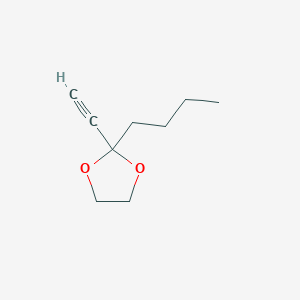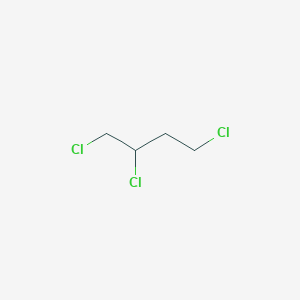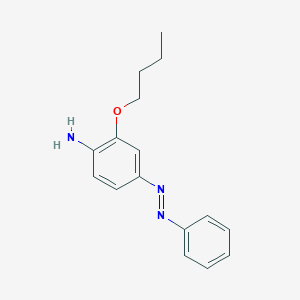
3-n-Butoxy-4-aminoazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-n-Butoxy-4-aminoazobenzene, also known as BAA, is a synthetic dye that is widely used in research laboratories for its ability to induce liver cancer in rodents. The compound was first synthesized in the 1950s and has since become a popular tool for studying the mechanisms of carcinogenesis.
作用機序
3-n-Butoxy-4-aminoazobenzene is metabolized by the liver into a reactive intermediate that can bind covalently to DNA, forming adducts that can lead to mutations and cancer. 3-n-Butoxy-4-aminoazobenzene also induces oxidative stress and inflammation, which can further contribute to the development of cancer.
生化学的および生理学的効果
3-n-Butoxy-4-aminoazobenzene has been shown to induce liver cancer in rodents through the formation of DNA adducts, oxidative stress, and inflammation. The compound also causes liver damage and hepatocyte necrosis, as well as changes in liver enzyme levels. In addition, 3-n-Butoxy-4-aminoazobenzene has been shown to affect the immune system and alter the expression of genes involved in cell proliferation and apoptosis.
実験室実験の利点と制限
3-n-Butoxy-4-aminoazobenzene is a useful tool for studying the mechanisms of carcinogenesis and evaluating the efficacy of chemopreventive agents. Its carcinogenic effects are well-established, and the compound is relatively easy to administer to animals. However, 3-n-Butoxy-4-aminoazobenzene has some limitations as a research tool. For example, its carcinogenic effects are limited to the liver, and it may not accurately reflect the mechanisms of carcinogenesis in other organs. In addition, 3-n-Butoxy-4-aminoazobenzene can be toxic to animals at high doses, and its effects may be influenced by factors such as age, sex, and genetic background.
将来の方向性
There are several future directions for research on 3-n-Butoxy-4-aminoazobenzene. One area of interest is the identification of biomarkers that can predict susceptibility to 3-n-Butoxy-4-aminoazobenzene-induced liver cancer. Another area of research is the development of new chemopreventive agents that can prevent the formation of DNA adducts and other carcinogenic effects of 3-n-Butoxy-4-aminoazobenzene. Finally, there is a need for more studies to investigate the mechanisms of carcinogenesis in other organs and to evaluate the potential risks of 3-n-Butoxy-4-aminoazobenzene exposure in humans.
Conclusion:
In conclusion, 3-n-Butoxy-4-aminoazobenzene is a synthetic dye that is widely used in research laboratories for its ability to induce liver cancer in rodents. The compound is synthesized by the diazotization of p-nitroaniline followed by reaction with n-butanol. 3-n-Butoxy-4-aminoazobenzene is a useful tool for studying the mechanisms of carcinogenesis and evaluating the efficacy of chemopreventive agents. Its carcinogenic effects are well-established, and the compound is relatively easy to administer to animals. However, 3-n-Butoxy-4-aminoazobenzene has some limitations as a research tool, and there is a need for more studies to investigate its potential risks in humans.
合成法
3-n-Butoxy-4-aminoazobenzene can be synthesized by the diazotization of p-nitroaniline followed by reaction with n-butanol. The resulting product is a yellow-orange powder that is soluble in organic solvents such as chloroform and benzene.
科学的研究の応用
3-n-Butoxy-4-aminoazobenzene is widely used in research laboratories to induce liver cancer in rodents. The compound is administered to animals either orally or through injection, and its carcinogenic effects are studied over a period of several months. 3-n-Butoxy-4-aminoazobenzene is also used to study the mechanisms of carcinogenesis, including the role of DNA adducts, oxidative stress, and inflammation. In addition, 3-n-Butoxy-4-aminoazobenzene is used to evaluate the efficacy of chemopreventive agents in preventing liver cancer.
特性
CAS番号 |
126335-29-3 |
|---|---|
製品名 |
3-n-Butoxy-4-aminoazobenzene |
分子式 |
C16H19N3O |
分子量 |
269.34 g/mol |
IUPAC名 |
2-butoxy-4-phenyldiazenylaniline |
InChI |
InChI=1S/C16H19N3O/c1-2-3-11-20-16-12-14(9-10-15(16)17)19-18-13-7-5-4-6-8-13/h4-10,12H,2-3,11,17H2,1H3 |
InChIキー |
GNFHVTFCXAMDDW-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |
正規SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |
同義語 |
3-N-BUTOXY-4-AMINOAZOBENZENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



